Cas no 869354-96-1 (5’-O-(Dimethoxytrityl)-N2-methyl-2’-deoxy-guanosine)

5’-O-(Dimethoxytrityl)-N2-methyl-2’-deoxy-guanosine 化学的及び物理的性質
名前と識別子
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- 5'-O-(DIMETHOXYTRITYL)-N2-METHYL-2'-DEOXYGUANOSINE
- 5’-O-(DIMETHOXYTRITYL)-N2-METHYL-2’-DEOXYGUANOSINE
- 9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(methylamino)-3H-purin-6-one
- 5'-O-(DMT)-N2-METHYL-2'-DEOXYGUANOSINE
- Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyl- (9CI)
- 5’-O-(Dimethoxytrityl)-N2-methyl-2’-deoxy-guanosine
-
- インチ: 1S/C32H33N5O6/c1-33-31-35-29-28(30(39)36-31)34-19-37(29)27-17-25(38)26(43-27)18-42-32(20-7-5-4-6-8-20,21-9-13-23(40-2)14-10-21)22-11-15-24(41-3)16-12-22/h4-16,19,25-27,38H,17-18H2,1-3H3,(H2,33,35,36,39)/t25-,26+,27+/m0/s1
- InChIKey: DLOQLVGRZGQBRJ-OYUWMTPXSA-N
- ほほえんだ: C(OC[C@@H]1[C@@H](O)C[C@H](N2C=NC3C(=O)NC(NC)=NC2=3)O1)(C1C=CC=CC=1)(C1C=CC(OC)=CC=1)C1=CC=C(OC)C=C1
計算された属性
- せいみつぶんしりょう: 583.24300
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: Not available
- フラッシュポイント: Not available
- PSA: 132.75000
- LogP: 3.90860
- じょうきあつ: Not available
5’-O-(Dimethoxytrityl)-N2-methyl-2’-deoxy-guanosine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5’-O-(Dimethoxytrityl)-N2-methyl-2’-deoxy-guanosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D476305-10mg |
5’-O-(Dimethoxytrityl)-N2-methyl-2’-deoxy-guanosine |
869354-96-1 | 10mg |
$144.00 | 2023-05-18 | ||
TRC | D476305-25mg |
5’-O-(Dimethoxytrityl)-N2-methyl-2’-deoxy-guanosine |
869354-96-1 | 25mg |
$305.00 | 2023-05-18 | ||
TRC | D476305-5mg |
5’-O-(Dimethoxytrityl)-N2-methyl-2’-deoxy-guanosine |
869354-96-1 | 5mg |
$87.00 | 2023-05-18 | ||
TRC | D476305-50mg |
5’-O-(Dimethoxytrityl)-N2-methyl-2’-deoxy-guanosine |
869354-96-1 | 50mg |
$540.00 | 2023-05-18 |
5’-O-(Dimethoxytrityl)-N2-methyl-2’-deoxy-guanosine 関連文献
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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5’-O-(Dimethoxytrityl)-N2-methyl-2’-deoxy-guanosineに関する追加情報
Introduction to 5’-O-(Dimethoxytrityl)-N2-methyl-2’-deoxy-guanosine (CAS No. 869354-96-1)
5’-O-(Dimethoxytrityl)-N2-methyl-2’-deoxy-guanosine, identified by the CAS number 869354-96-1, is a specialized nucleoside derivative that has garnered significant attention in the field of pharmaceutical chemistry and molecular biology. This compound serves as a crucial intermediate in the synthesis of modified nucleotides, which are widely employed in the development of novel therapeutic agents and diagnostic tools. The structural modification introduced by the dimethoxytrityl (DMT) group at the 5' position enhances stability, while the N2-methyl substitution provides additional functional versatility, making it a valuable building block for advanced nucleic acid chemistry.
The 5’-O-(Dimethoxytrityl) moiety is particularly notable for its role in protecting the 5' hydroxyl group of nucleosides during chemical modifications. This protection is essential in preventing unwanted side reactions during multi-step synthetic pathways, ensuring high yields and purity of the final product. The N2-methyl group, on the other hand, influences the electronic properties of the guanine base, potentially altering its interactions within RNA or DNA structures. Such modifications are increasingly relevant in the design of antisense oligonucleotides (ASOs) and ribozymes, where precise control over base pairing and stability is critical.
In recent years, significant advancements have been made in the application of modified nucleotides for therapeutic purposes. For instance, 5’-O-(Dimethoxytrityl)-N2-methyl-2’-deoxy-guanosine has been utilized in the synthesis of antisense drugs that target specific mRNA sequences to modulate gene expression. These drugs have shown promise in treating genetic disorders and cancers by selectively inhibiting the production of harmful proteins. The stability imparted by the DMT group ensures that these antisense molecules remain intact during their cellular delivery and interaction with target RNAs.
Moreover, this compound has found utility in diagnostic applications, particularly in next-generation sequencing (NGS) technologies. The modified nucleotides enhance the efficiency of library preparation and sequencing by improving the ligation and amplification steps. Researchers have leveraged 5’-O-(Dimethoxytrityl)-N2-methyl-2’-deoxy-guanosine to develop more robust and accurate sequencing platforms, contributing to breakthroughs in genomics and personalized medicine.
The chemical synthesis of 5’-O-(Dimethoxytrityl)-N2-methyl-2’-deoxy-guanosine involves a series of well-established organic reactions, including glycosylation, protection-deprotection strategies, and functional group modifications. Recent studies have focused on optimizing these synthetic pathways to improve scalability and reduce costs, making this compound more accessible for industrial applications. Advances in continuous flow chemistry have also enabled more efficient production processes, further enhancing its availability for research and commercial use.
From a biological perspective, the structural features of 5’-O-(Dimethoxytrityl)-N2-methyl-2’-deoxy-guanosine contribute to its unique interactions with cellular machinery. The N2-methyl group can influence enzyme recognition, potentially altering the efficacy of nucleotide-based therapeutics when incorporated into RNA or DNA analogs. This has led to innovative approaches in drug design, where subtle modifications can significantly enhance binding affinity or metabolic stability.
Recent research has also explored the potential of this compound in modulating RNA structure-function relationships. By introducing specific modifications at key positions within nucleic acids, scientists can fine-tune molecular recognition events critical for processes such as splicing regulation or translation control. The stability provided by the DMT group ensures that these modified RNAs remain intact under physiological conditions, allowing for prolonged biological activity.
The development of novel synthetic methodologies has further expanded the applications of 5’-O-(Dimethoxytrityl)-N2-methyl-2’-deoxy-guanosine. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce additional functional groups into guanosine derivatives, enabling the creation of highly customized nucleic acid analogs. These advances are particularly relevant for designing molecules with enhanced bioavailability or targeted delivery systems.
In conclusion,5’-O-(Dimethoxytrityl)-N2-methyl-2’-deoxy-guanosine (CAS No. 869354-96-1) represents a cornerstone in modern nucleic acid chemistry. Its versatility as a synthetic intermediate has driven innovation across multiple sectors, from therapeutic drug development to diagnostic technologies. As research continues to uncover new applications for modified nucleotides,5’-(Dimethoxytrityl)-N2-methyl-deoxycytidine will undoubtedly remain at forefront of scientific discovery.
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